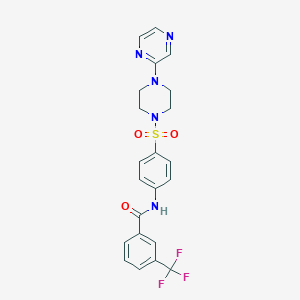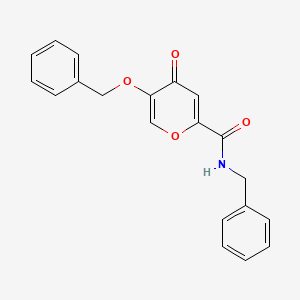
N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Research has demonstrated the potential of benzoxaborole carboxamide derivatives, such as N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide, in antimalarial treatments. These compounds exhibit significant activity against Plasmodium falciparum cultures and in vivo efficacy in mouse models infected with P. falciparum and P. berghei. The compounds not only show excellent pharmacokinetic properties across different species but also display a broad spectrum of activity against various P. falciparum strains resistant to traditional antimalarials like chloroquine and pyrimethamine. Their mode of action, characterized by rapid parasite clearance, is comparable to that of established antimalarials such as artemisinin and chloroquine, making them promising candidates for further antimalarial drug development (Zhang et al., 2017).
Antibacterial Agents
The synthesis and evaluation of this compound derivatives have also highlighted their potential as novel antibacterial agents. Certain derivatives have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This suggests a potential application of these compounds in developing new antibacterial treatments, addressing the growing concern over antibiotic resistance (Palkar et al., 2017).
Antiallergic Compounds
Research into the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which include structures similar to this compound, has demonstrated significant antiallergic activity. These compounds, particularly when featuring specific substituents, have shown to be notably potent against allergic reactions in preclinical models, offering insights into the development of novel antiallergic medications (Nohara et al., 1985).
Cancer Research
In the context of cancer research, benzamide derivatives, including compounds with structural similarities to this compound, have been explored for their potential as histone deacetylase (HDA) inhibitors. Such compounds have shown marked antitumor activity against various human tumors in vivo. By inhibiting HDA, these compounds induce hyperacetylation of nuclear histones in tumor cell lines, leading to cell cycle arrest and apoptosis, highlighting their potential utility in cancer therapy (Saito et al., 1999).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Propiedades
IUPAC Name |
N-benzyl-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-17-11-18(20(23)21-12-15-7-3-1-4-8-15)25-14-19(17)24-13-16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRZOFVXHCGEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2473209.png)
![{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine](/img/structure/B2473214.png)

![3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2473216.png)

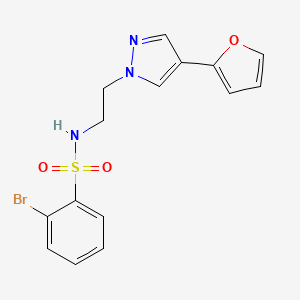
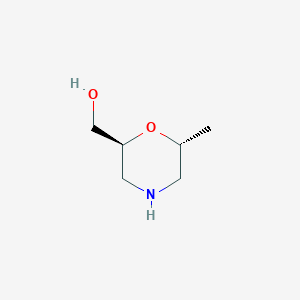
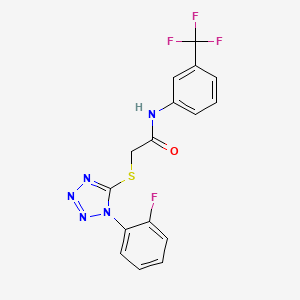
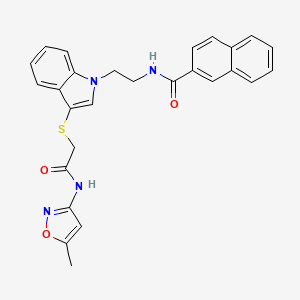
![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2473225.png)
![2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2473226.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile](/img/structure/B2473228.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2473230.png)
